molecular formula C20H18FN5O3S B2447509 (4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 868220-09-1

(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2447509
CAS RN: 868220-09-1
M. Wt: 427.45
InChI Key: RWBFARQWTAZUAP-UHFFFAOYSA-N
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Description

The compound (4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule. It is a derivative of the 1,2,4-triazole class of compounds . Triazole derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps, including the design of the compounds, characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings, including a fluorophenyl group, a thiazolotriazole group, a piperazine ring, and a furan ring. The exact structure can be determined using techniques such as X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety, exploring new synthetic routes and chemical transformations for heterocyclic compounds that may share similar synthesis pathways or structural elements with the specified compound (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activities

  • Research on triazole derivatives, including the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, has been conducted to evaluate their antibacterial activity against human pathogens, indicating the potential biological relevance of triazole-containing compounds in medical research (Nagaraj, Srinivas, & Rao, 2018).

Antagonist Activity

  • Another study synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity, providing insights into the pharmacological potential of such heterocyclic systems (Watanabe et al., 1992).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this compound, allows it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to its observed biological effects.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer progression, among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The diverse pharmacological activities associated with similar compounds suggest that this compound may have a wide range of molecular and cellular effects . These could include the inhibition of enzyme activity, alteration of receptor function, induction of cell death in cancer cells, and modulation of immune responses, among others.

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

[4-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c21-14-4-1-3-13(11-14)16(17-19(28)26-20(30-17)22-12-23-26)24-6-8-25(9-7-24)18(27)15-5-2-10-29-15/h1-5,10-12,16,28H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBFARQWTAZUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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